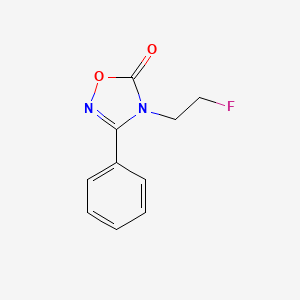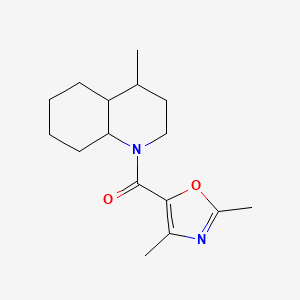![molecular formula C17H14ClN3O3 B7610851 N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B7610851.png)
N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring, an oxazole ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine and oxazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available precursors. For example, 3-chloropyridine can be reacted with 4-chlorophenol in the presence of a base to form the 6-(4-chlorophenoxy)pyridine derivative.
Preparation of Oxazole Intermediate: The oxazole ring can be constructed using a cyclization reaction involving a suitable precursor, such as 2,4-dimethyl-1,3-oxazole.
Coupling and Functionalization: The final step involves coupling the pyridine and oxazole intermediates, followed by the introduction of the carboxamide group. This can be achieved using standard amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorophenoxy moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: If found to be biologically active, it could be developed into a pharmaceutical agent for the treatment of various diseases.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[6-(4-chlorophenoxy)pyridin-3-yl]carbamate: This compound shares a similar core structure but has a carbamate group instead of a carboxamide.
N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxylate: This ester derivative differs in the functional group attached to the oxazole ring.
Uniqueness
N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-16(23-11(2)20-10)17(22)21-13-5-8-15(19-9-13)24-14-6-3-12(18)4-7-14/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGOFWDSBBVHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopent-3-en-1-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7610768.png)
![3-[5-(2,3-dihydro-1H-inden-5-yl)-3-sulfanylidene-1H-1,2,4-triazol-2-yl]propanenitrile](/img/structure/B7610774.png)
![5-[1-(Cyclobutylmethyl)piperidin-3-yl]-3,5-dimethylimidazolidine-2,4-dione](/img/structure/B7610779.png)

![1-[[3-[(4-Methyloxan-4-yl)methylamino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7610789.png)
![4-(Bicyclo[4.1.0]heptane-7-carbonyl)-3-methylpiperazin-2-one](/img/structure/B7610806.png)
![1-[4-[(2,3-Dimethylphenyl)methylamino]-3-methylpiperidin-1-yl]ethanone](/img/structure/B7610814.png)
![1-[(1-Ethylcyclopropyl)methyl]-3-(4-methyl-3-oxopyrazin-2-yl)urea](/img/structure/B7610822.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylacetamide](/img/structure/B7610839.png)
![3-[3-(dimethylamino)-4-methylpyrrolidine-1-carbonyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7610861.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7610866.png)
![1-[3-(Dimethylamino)-4-methylpyrrolidin-1-yl]-2-imidazo[2,1-b][1,3]thiazol-6-ylethanone](/img/structure/B7610873.png)

![6-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-7H-purin-2-amine](/img/structure/B7610885.png)
